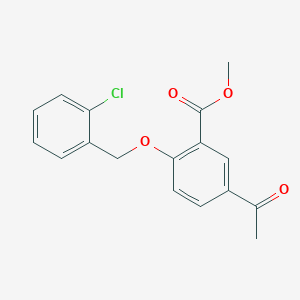

Methyl 5-acetyl-2-((2-chlorobenzyl)oxy)benzoate

Description

Methyl 5-acetyl-2-((2-chlorobenzyl)oxy)benzoate is a benzoate ester derivative featuring a methyl ester at the carboxyl group, a (2-chlorobenzyl)oxy substituent at the 2-position, and an acetyl group at the 5-position of the aromatic ring. The 2-chlorobenzyloxy group introduces steric and electronic effects, while the acetyl moiety at the 5-position may influence reactivity and intermolecular interactions.

Properties

Molecular Formula |

C17H15ClO4 |

|---|---|

Molecular Weight |

318.7 g/mol |

IUPAC Name |

methyl 5-acetyl-2-[(2-chlorophenyl)methoxy]benzoate |

InChI |

InChI=1S/C17H15ClO4/c1-11(19)12-7-8-16(14(9-12)17(20)21-2)22-10-13-5-3-4-6-15(13)18/h3-9H,10H2,1-2H3 |

InChI Key |

OAMUHCUSBQPOAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-acetyl-2-((2-chlorobenzyl)oxy)benzoate typically involves the esterification of 5-acetyl-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The chlorobenzyl group is introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride. The reaction conditions often require a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyl-2-((2-chlorobenzyl)oxy)benzoate undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 5-carboxy-2-((2-chlorobenzyl)oxy)benzoic acid.

Reduction: Formation of 5-(hydroxymethyl)-2-((2-chlorobenzyl)oxy)benzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-acetyl-2-((2-chlorobenzyl)oxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-acetyl-2-((2-chlorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. The chlorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The overall effect of the compound is determined by the combined actions of its functional groups on various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several benzoate esters, differing primarily in substituent groups. Key comparisons include:

Crystallographic and Physicochemical Properties

- Planarity and Intermolecular Interactions: Methyl 5-(2-bromoacetyl)-2-propoxybenzoate exhibits a planar aromatic ring (deviation: 0.086 Å) but a non-planar ester group (dihedral angle: 41.65°). Weak C–H⋯O interactions stabilize its layered crystal structure . Methyl 2-{4-chloro-2-[...]acetate forms dimers via C–H⋯C interactions, with tighter packing (R factor: 0.080) compared to brominated analogues .

Biological Activity

Methyl 5-acetyl-2-((2-chlorobenzyl)oxy)benzoate is a synthetic compound that has garnered interest in various biological contexts due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features a benzoate moiety with an acetyl group and a chlorobenzyl ether. This structure is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoate compounds exhibit antimicrobial properties. This compound has been shown to inhibit the growth of various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Antiparasitic Activity

The compound has also been evaluated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays demonstrated that this compound exhibits significant antiparasitic effects, with IC50 values suggesting effective inhibition of parasite proliferation.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 10 | 20 |

| Standard Drug (Nifurtimox) | 5 | 10 |

The proposed mechanism for the biological activity of this compound involves inhibition of key enzymes in the target organisms. For instance, it may inhibit enzymes involved in sterol biosynthesis in T. cruzi, similar to other known inhibitors.

Enzyme Inhibition Studies

Inhibition studies have highlighted that the compound affects the activity of enzymes such as:

- CYP51 : A critical enzyme in sterol biosynthesis.

- AChE : Acetylcholinesterase inhibition suggests potential neuroprotective effects.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that this compound displayed a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria.

- Antiparasitic Activity Assessment : In a controlled laboratory setting, the compound was tested against T. cruzi and showed promising results, leading to further investigations into its pharmacokinetics and bioavailability.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with moderate plasma protein binding and good permeability through biological membranes.

| Parameter | Value |

|---|---|

| Plasma Protein Binding (%) | >95% |

| Caco-2 Permeability (nm/s) | 150 |

| Half-life (h) | ~4 |

Toxicological assessments have shown low acute toxicity in animal models, indicating a safe profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.